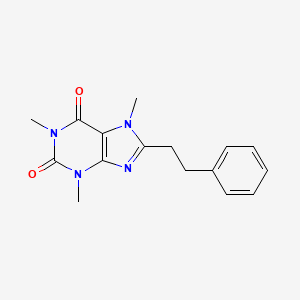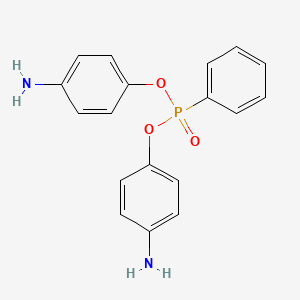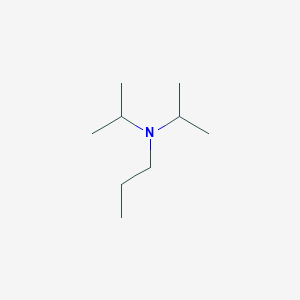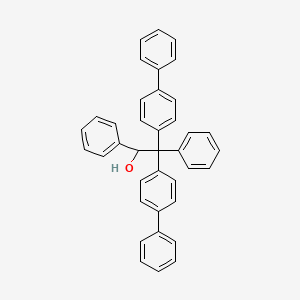
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol is an organic compound characterized by its complex structure, which includes multiple phenyl groups attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol typically involves the reaction of benzophenone with phenylmagnesium bromide, followed by the addition of another phenyl group through a Grignard reaction. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it back to simpler alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while substitution reactions can produce various substituted phenyl compounds.
Scientific Research Applications
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol exerts its effects involves interactions with various molecular targets. Its multiple phenyl groups allow it to engage in π-π interactions and hydrogen bonding, influencing the behavior of other molecules in its vicinity. These interactions can affect molecular pathways and biological processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethanol: A simpler analog with fewer phenyl groups.
2,2-Diphenyl-1-picrylhydrazyl: Known for its radical scavenging properties.
Benzophenone: A related compound used in various chemical reactions.
Uniqueness
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol stands out due to its complex structure and the presence of multiple phenyl groups, which enhance its reactivity and potential applications. Its unique properties make it a valuable compound in both fundamental research and practical applications.
Properties
CAS No. |
5467-25-4 |
|---|---|
Molecular Formula |
C38H30O |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1,2-diphenyl-2,2-bis(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C38H30O/c39-37(33-17-9-3-10-18-33)38(34-19-11-4-12-20-34,35-25-21-31(22-26-35)29-13-5-1-6-14-29)36-27-23-32(24-28-36)30-15-7-2-8-16-30/h1-28,37,39H |
InChI Key |
URBRPMRBALAYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




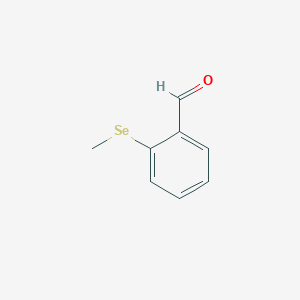
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
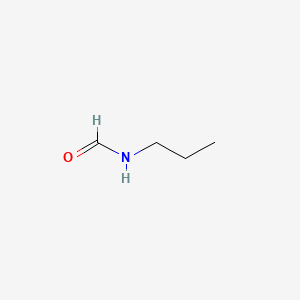
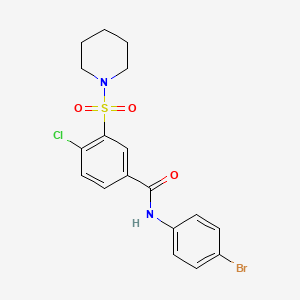


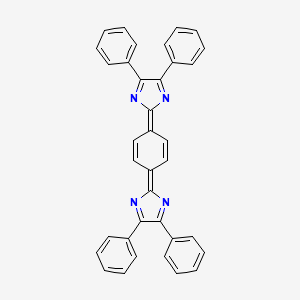
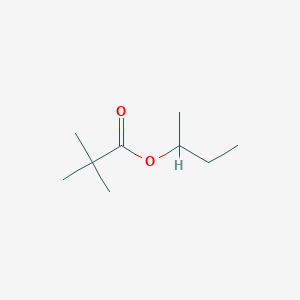
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
